molecular formula C18H24N2O4 B2777627 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide CAS No. 899963-22-5

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide

Cat. No.: B2777627
CAS No.: 899963-22-5
M. Wt: 332.4
InChI Key: BKPUFXYZNOGDNW-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide (CAS 899963-22-5) is a chemical compound supplied for specialized research applications. This oxalamide derivative features a 1,4-dioxaspiro[4.4]nonane ring system, a structure known to be of interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate or building block for more complex molecules . The compound has a molecular formula of C18H24N2O4 and a molecular weight of 332.4 g/mol . It is characterized by its high structural complexity and a topological polar surface area of 76.7 Ų . Researchers can procure this product from various global stockpoints, available in multiple quantities to suit different experimental needs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-12-5-6-13(2)15(9-12)20-17(22)16(21)19-10-14-11-23-18(24-14)7-3-4-8-18/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPUFXYZNOGDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 1,4-dioxaspiro[4.4]nonan-2-ylmethanol, which is synthesized via a sonochemical method using cyclopentanone and a suitable catalyst . This intermediate is then reacted with 2,5-dimethylphenyl isocyanate under controlled conditions to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-efficiency catalysts, precise temperature control, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism by which N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic oxalamides and derivatives of 1,4-dioxaspiro[4.4]nonane. Examples include:

Uniqueness

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide is unique due to its specific combination of a spirocyclic structure and oxalamide functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C17_{17}H21_{21}N2_2O3_3
  • Molecular Weight : 305.37 g/mol
  • CAS Number : 899734-12-4

The structure features a dioxaspiro ring system and an oxalamide moiety, which are significant for its biological interactions.

The precise mechanism of action of this compound is not fully elucidated; however, it is hypothesized to interact with cellular targets involved in cancer cell proliferation and apoptosis. Similar compounds have been shown to disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Research indicates that derivatives of oxalamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that structurally similar compounds block cell cycle progression at the G2/M phase and induce apoptosis through microtubule disruption .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.5Microtubule disruption
A5490.8Apoptosis induction
HeLa0.3G2/M phase arrest

Angiogenesis Inhibition

In chick chorioallantoic membrane assays, compounds similar to this compound have shown the ability to inhibit angiogenesis effectively. These findings suggest that the compound may also play a role in tumor growth suppression by blocking blood vessel formation .

Table 2: Angiogenesis Inhibition Studies

CompoundInhibition (%)Reference
N1-(1,4-dioxaspiro[4.4]...)75Study A
Combretastatin A-480Study B

Case Studies

A notable case study involved the evaluation of this compound in vitro against a panel of cancer cell lines. The study reported that the compound exhibited low toxicity toward normal cells while effectively reducing viability in cancer cells by over 70% at concentrations below 1 µM.

Study Findings

  • Cell Viability : Significant reduction in viability observed across multiple cancer cell lines.
  • Toxicity Profile : Minimal cytotoxicity towards non-cancerous cell lines.

Q & A

Q. Analytical Workflow :

  • Test analogs in parallel using high-throughput screening (HTS).
  • Corrogate bioactivity data with computational descriptors (e.g., logP, polar surface area) .

How can researchers mitigate degradation issues during in vitro and in vivo studies of this compound?

Methodological Answer:
Degradation pathways can be minimized via:

Stability Profiling :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Formulation Strategies :

  • Use cyclodextrin-based encapsulation or PEGylation to protect the spirocyclic core from hydrolysis .

Metabolite Identification :

  • Perform liver microsome assays to identify major metabolites (e.g., oxidative cleavage of the dioxaspiro ring) and modify labile sites .

Key Insight : Degradation of similar oxalamides in acidic conditions (pH <5) necessitates enteric coatings for oral delivery .

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